molecular formula C17H31N3O2 B2822907 1-(Azepan-1-yl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone CAS No. 1396799-10-2

1-(Azepan-1-yl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone

Cat. No.: B2822907
CAS No.: 1396799-10-2
M. Wt: 309.454
InChI Key: XVXUQSMBAHYWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H31N3O2 and its molecular weight is 309.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocycles

Singh and Singh (2004) describe a sequence of reactions for synthesizing various heterocyclic systems. Their research involves the cyclization of a dianion, formed from benzoin-α-oxime, with dielectrophiles to yield heterocycles like dioxazines and dioxazepines (Singh & Singh, 2004).

Efficient Synthesis of Antagonists

Brands et al. (2003) report on the efficient synthesis of the NK(1) receptor antagonist Aprepitant. This research highlights a unique and highly stereoselective process, demonstrating how certain compounds can be synthesized for specific pharmacological applications (Brands et al., 2003).

Phosphine-mediated Construction of Heterocycles

François-Endelmond et al. (2010) developed a method for constructing 1,4-oxazepines and 1,3-oxazines. This method provides a promising route for preparing biologically active heterocycles and could be exploited for creating interesting chiral ligands (François-Endelmond et al., 2010).

Synthesis and Characterization of Novel Compounds

Govindhan et al. (2017) synthesized and characterized a new compound using click chemistry. This study included cytotoxicity evaluation and molecular docking studies, providing insights into the pharmacokinetics of the compound for biological applications (Govindhan et al., 2017).

Biological Activity of Conazole Analogues

Mermer et al. (2018) synthesized new analogues of azole class antifungals and examined their biological potentials, including antimicrobial and antioxidant activities. This research demonstrates the potential medical applications of such compounds (Mermer et al., 2018).

Antibacterial, Antifungal, and Cytotoxic Activities

Gan et al. (2010) investigated the antibacterial, antifungal, and cytotoxic activities of azole-containing piperazine derivatives, highlighting their significant efficacy compared to standard drugs in clinical settings (Gan et al., 2010).

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O2/c21-16(15-5-6-15)13-18-9-11-19(12-10-18)14-17(22)20-7-3-1-2-4-8-20/h15-16,21H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXUQSMBAHYWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.